methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene derivatives often contain a five-membered ring with one sulfur atom. The exact molecular structure would depend on the specific substituents attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures. For example, they can participate in condensation reactions to form more complex structures .Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a range of physical and chemical properties, depending on their specific structures. These can include various reactivities, stabilities, and solubilities .Scientific Research Applications
Multicomponent Synthesis
Dyachenko et al. (2015) detailed the multicomponent synthesis involving thiophene-2-carbaldehyde, leading to the creation of substituted tetrahydroquinoline derivatives. This method underscores the compound's utility in synthesizing complex molecules, showcasing its role in facilitating diverse chemical reactions (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
High-Performance Materials
Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices and small birefringences, incorporating thiophenyl-substituted benzidines. These materials demonstrate significant potential for applications in optics and electronics, evidencing the role of sulfur-containing aromatic compounds in developing advanced materials (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Pharmacological Research
While focusing on pharmacological studies that avoid drug use, dosage, and side effects, research on related sulfur-containing compounds provides insight into methodologies for investigating biological activity. Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, highlighting the importance of structural analogs in understanding receptor-ligand interactions (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011). While this study does not directly involve methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate, it exemplifies how structurally similar compounds can be pivotal in drug discovery and development.
Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their derivatives, exhibiting antimicrobial activities against various pathogens. This study indicates the potential of sulfur-containing heterocycles in combating microbial resistance, a pressing issue in pharmaceutical sciences (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S2/c1-18-14(17)10-20-12-6-7-15(9-12)13(16)5-4-11-3-2-8-19-11/h2-5,8,12H,6-7,9-10H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUGXXFSBBBJGP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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